molecular formula C17H20BrNO3 B3961946 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide

5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide

Cat. No. B3961946
M. Wt: 366.2 g/mol
InChI Key: ORCIUKOCHWNMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GW501516, and it belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. The purpose of

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide involves the activation of PPARδ. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. When this compound binds to PPARδ, it induces a conformational change that allows it to interact with coactivators and initiate transcription. This leads to the modulation of genes involved in lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in scientific research. Studies have shown that this compound can lead to the modulation of lipid metabolism and glucose homeostasis. It has been shown to increase fatty acid oxidation, decrease triglyceride levels, and improve insulin sensitivity. Additionally, it has been shown to have anti-inflammatory properties and can improve cardiovascular health.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide in lab experiments is its specificity for PPARδ. This allows researchers to investigate the effects of PPARδ activation on lipid metabolism and glucose homeostasis. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage and tumor development in animal models.

Future Directions

There are several future directions for the research on 5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide. One area of research is the investigation of its potential therapeutic applications. Studies have shown that this compound can improve insulin sensitivity and cardiovascular health, which makes it a potential candidate for the treatment of metabolic disorders and cardiovascular diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and to determine the safe dosage for human use. Finally, the development of more specific and potent PPARδ agonists could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cardiovascular diseases.

Scientific Research Applications

5-bromo-N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research has been the investigation of its effects on PPARδ. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis. Studies have shown that this compound can activate PPARδ, which can lead to the modulation of lipid metabolism and glucose homeostasis.

properties

IUPAC Name

5-bromo-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-11(2)13-4-6-14(7-5-13)21-10-12(3)19-17(20)15-8-9-16(18)22-15/h4-9,11-12H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCIUKOCHWNMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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